2-Chloroanisole-D3 (methyl-D3)
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Overview
Description
2-Chloroanisole-D3 (methyl-D3) is an isotopically labeled compound with the chemical formula C7H7ClO. It is a derivative of 2-chloroanisole, where the methyl group is replaced with a deuterium-labeled methyl group (D3). This compound is primarily used in scientific research as a tracer or standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroanisole-D3 (methyl-D3) typically involves the deuteration of 2-chloroanisole. One common method is the reaction of 2-chloroanisole with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete deuteration of the methyl group .
Industrial Production Methods
Industrial production of 2-Chloroanisole-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloroanisole-D3 (methyl-D3) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are used.
Major Products Formed
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of 2-chlorophenol derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Scientific Research Applications
2-Chloroanisole-D3 (methyl-D3) is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Tracing the fate and transport of chlorinated compounds in environmental samples.
Pharmaceutical Research: Studying the metabolism and pharmacokinetics of chlorinated aromatic compounds.
Material Science: Investigating the properties and behavior of deuterated compounds in various materials.
Mechanism of Action
The mechanism of action of 2-Chloroanisole-D3 (methyl-D3) is primarily related to its use as a tracer or standard. The deuterium labeling allows for precise tracking and quantification in analytical applications. The molecular targets and pathways involved depend on the specific research context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloroanisole: The non-deuterated version of the compound.
2-Bromoanisole-D3 (methyl-D3): A similar compound with a bromine atom instead of chlorine.
2-Fluoroanisole-D3 (methyl-D3): A similar compound with a fluorine atom instead of chlorine.
Uniqueness
2-Chloroanisole-D3 (methyl-D3) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for differentiation from non-labeled compounds, making it an invaluable tool in various research fields .
Properties
Molecular Formula |
C7H7ClO |
---|---|
Molecular Weight |
145.60 g/mol |
IUPAC Name |
1-chloro-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |
InChI Key |
QGRPVMLBTFGQDQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1Cl |
Canonical SMILES |
COC1=CC=CC=C1Cl |
Origin of Product |
United States |
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